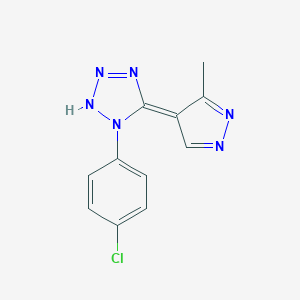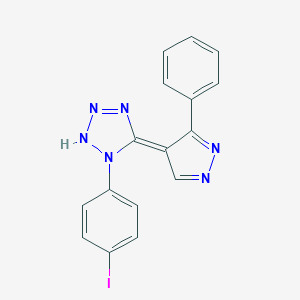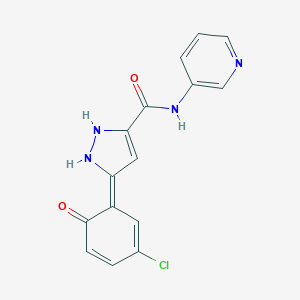
2-(Morpholin-4-yl)ethyl phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholin-4-yl)ethyl phenoxyacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MEPA and is a derivative of phenoxyacetic acid. MEPA is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of MEPA is not fully understood. However, it is believed that MEPA exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. MEPA has also been shown to have antioxidant properties that may help in the prevention of oxidative stress-induced damage.
Biochemical and Physiological Effects:
MEPA has been shown to have various biochemical and physiological effects. MEPA has been shown to induce apoptosis or programmed cell death in cancer cells. MEPA has also been shown to inhibit the migration and invasion of cancer cells. MEPA has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
MEPA has several advantages for lab experiments. MEPA is readily available and relatively easy to synthesize. MEPA is also stable under normal laboratory conditions. However, MEPA has some limitations for lab experiments. MEPA has low solubility in water, which may limit its use in some experiments. MEPA also has a short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the research on MEPA. One of the future directions is the development of MEPA-based drugs for the treatment of cancer and neurodegenerative disorders. Another future direction is the investigation of the mechanism of action of MEPA and its effects on different cellular processes. The development of new synthesis methods for MEPA and its derivatives is also a future direction for research. Finally, the investigation of the potential side effects and toxicity of MEPA is another future direction for research.
Conclusion:
MEPA is a promising chemical compound that has potential applications in various fields, including medicine and research. MEPA has been shown to have anticancer and antioxidant properties and has been used in the development of cancer drugs. MEPA has several advantages for lab experiments, including its availability and stability. However, MEPA also has some limitations, including low solubility and short half-life. Future research on MEPA should focus on the development of MEPA-based drugs, investigation of its mechanism of action, development of new synthesis methods, and investigation of its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of MEPA involves the reaction of morpholine with phenoxyacetic acid in the presence of a catalyst. The reaction takes place under mild conditions and yields MEPA as a white crystalline powder. The purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
MEPA has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of MEPA is in the field of medicine. MEPA has been shown to have anticancer properties and has been used in the development of cancer drugs. MEPA has also been used in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Nom du produit |
2-(Morpholin-4-yl)ethyl phenoxyacetate |
|---|---|
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
2-morpholin-4-ylethyl 2-phenoxyacetate |
InChI |
InChI=1S/C14H19NO4/c16-14(12-19-13-4-2-1-3-5-13)18-11-8-15-6-9-17-10-7-15/h1-5H,6-12H2 |
Clé InChI |
PJKPGKKTDVINIP-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC(=O)COC2=CC=CC=C2 |
SMILES canonique |
C1COCCN1CCOC(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



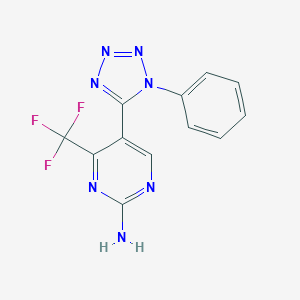
![4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline](/img/structure/B258176.png)

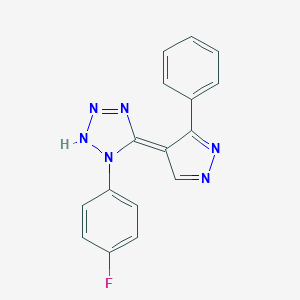
![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2,4-diphenylpyrimidine](/img/structure/B258180.png)
![4-methyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine](/img/structure/B258181.png)

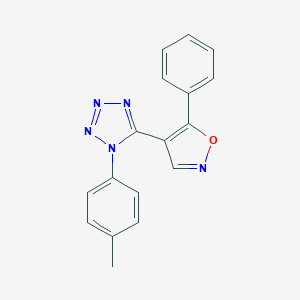
![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
